molecular formula C18H17N3O5 B12743422 Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate CAS No. 109227-02-3

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate

Cat. No.: B12743422
CAS No.: 109227-02-3
M. Wt: 355.3 g/mol
InChI Key: SNTJMIOVHGWJHA-UHFFFAOYSA-N
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Description

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that features a benzoxazine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the benzoxazine ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multi-step organic reactions. One common method includes the nitration of a benzoxazine precursor, followed by esterification and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitrobenzoxazine derivatives.

    Reduction: Formation of amino-benzoxazine derivatives.

    Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzoxazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
  • Methyl 4-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
  • Methyl 7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate

Uniqueness

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

CAS No.

109227-02-3

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate

InChI

InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-9-14(21(23)24)7-8-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

SNTJMIOVHGWJHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)OC

Origin of Product

United States

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